MN has been shown to induce local cutaneous erythema, suggesting its role in affecting microcirculation. The mechanisms through which MN mediates its vascular effects are not fully understood, but studies suggest the involvement of nitric oxide (NO), local sensory nerves, and prostaglandin-mediated pathways5. Additionally, MN's antinociceptive activity has been observed in animal models, indicating its potential for pain relief7. The compound has also been studied for its ability to enhance skin penetration when used in conjunction with ultrasound, a process known as phonophoresis8.
In the context of metabolism, MN is a product of the action of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide and other substrates. This reaction is part of a pathway that affects epigenetic states and energy metabolism, with implications for diseases such as cancer and metabolic disorders3. Furthermore, NNMT has been implicated in the regulation of hepatic nutrient metabolism through the stabilization of sirtuin 1 protein, a key regulator of cellular metabolism4.
MN has demonstrated pronounced antiatherosclerotic action in animal models, which is associated with improvements in endothelial function, inhibition of platelet activation, and reduced systemic inflammation1. These findings suggest that MN could have therapeutic potential in the prevention or treatment of atherosclerosis and other cardiovascular diseases.
Nicotinamide, the precursor of MN, has been found to inhibit DNA methylation, which is an essential step in the maturation of certain bacteriophages. This inhibition could have implications for understanding the biological role of DNA methylation and developing antiviral strategies2.
The role of NNMT and its product MN in metabolic regulation has been highlighted in studies showing that variations in hepatic expression of NNMT correlate with metabolic parameters in mice and humans. Suppression of NNMT expression in the liver alters glucose and cholesterol metabolism, suggesting that MN could be a novel regulatory pathway for vitamin B3 with potential applications in metabolic disease therapy4.
MN has been evaluated for its antinociceptive activity, showing effectiveness in reducing pain in animal models. This suggests potential applications in pain management, where MN could be used to alleviate peripheral and central pain7.
Topically applied MN has been used to assess microcirculation and skin viability, with studies investigating the concentration and variation of responses between different skin sites. These findings could inform the use of MN in dermatological assessments and treatments5 6.
The enhancement of skin penetration by MN through phonophoresis has been demonstrated, suggesting its use in improving the efficacy of transdermal drug delivery systems8.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2